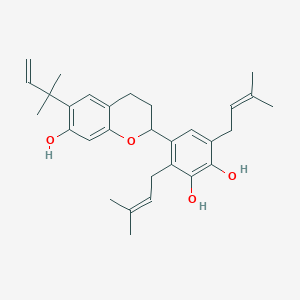
Kazinol Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kazinol Q is a natural product found in Broussonetia kazinoki with data available.
Scientific Research Applications
DNA Methylation and Cancer Treatment
Kazinol Q has been identified as an inhibitor of DNA methyltransferase (DNMT), which plays a crucial role in the epigenetic regulation of cancer-related genes. It shows potential for cancer prevention and treatment, particularly in breast and prostate cancers. This compound can reactivate the expression of DNA methylation-silenced genes like E-cadherin in breast cancer cells and suppress cell proliferation, partly through apoptosis induction. Its properties, including chemical stability and increased hydrophobicity, make it a promising candidate for drug development in cancer therapy (Weng et al., 2014).
Melanogenesis Regulation
This compound, derived from Broussonetia kazinoki, has been studied for its role in melanogenesis. It inhibits tyrosinase-related proteins, which are essential in melanin synthesis, via AMP kinase activation. This property suggests potential applications in skin-related conditions and cosmetic industries (Lim et al., 2019).
Anti-tumorigenic Effects in Colon Cancer
Studies on this compound show that it activates AMP-activated protein kinase (AMPK), inducing antitumorigenic effects in colon cancer cells. This compound significantly reduces cell growth and viability, induces apoptosis, and inhibits cell migration in colon cancer cells, highlighting its potential as a therapeutic agent against colon cancer (Kim et al., 2015).
Cardiomyocyte Protection
Research demonstrates this compound's protective effects on cardiomyocytes. It has been found to protect H9c2 rat cardiac myoblasts from hypoxia/reoxygenation-induced injury. This compound modulates the AKT/AMPK/Nrf2 signaling pathway, suggesting its potential as a drug candidate for managing ischemic cardiac disorders (Zhang et al., 2023).
Insulin Sensitivity Improvement
In studies involving 3T3-L1 adipocytes, this compound has shown to improve insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation. This suggests its potential as a therapeutic candidate for diabetes mellitus (Lee et al., 2016).
Autophagy Induction in Cancer Cells
This compound can induce autophagy in cancer cells through endoplasmic reticulum stress-mediated signaling. This property makes it a novel autophagy inducer, contributing to its potential therapeutic value in cancer treatment (Lee et al., 2022).
properties
Molecular Formula |
C30H38O4 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-[7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C30H38O4/c1-8-30(6,7)24-16-20-12-14-26(34-27(20)17-25(24)31)23-15-21(11-9-18(2)3)28(32)29(33)22(23)13-10-19(4)5/h8-10,15-17,26,31-33H,1,11-14H2,2-7H3 |
InChI Key |
QYAYOTREGBICCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)C |
synonyms |
kazinol Q |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



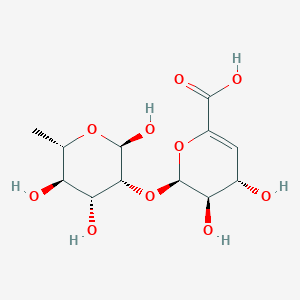

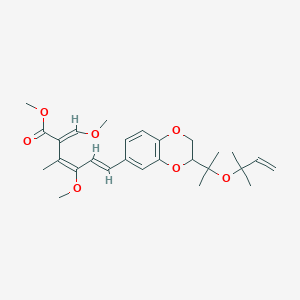
![6-[(2-Carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1249442.png)
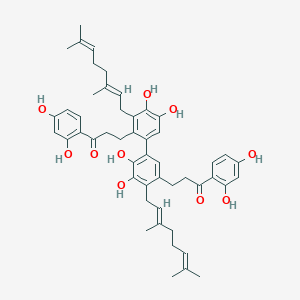

![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)
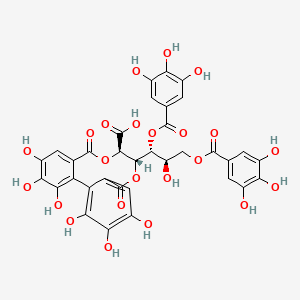
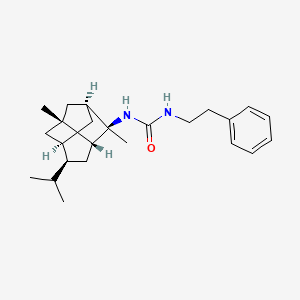
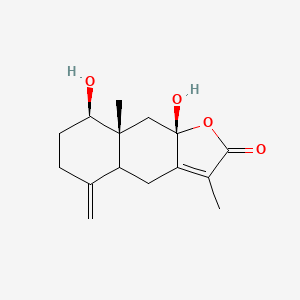

![[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B1249457.png)
![N-{5-[1-(3-{[bis(4-fluorophenyl)acetyl]amino}propyl)-4-piperidinyl]-2,4-difluorophenyl}-2-methylpropanamide](/img/structure/B1249458.png)
![2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide](/img/structure/B1249460.png)